The synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine typically involves multi-step organic reactions. The synthesis can be outlined as follows:
Specific parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity during each step of the synthesis.
The molecular structure of 1-[1-(4-Chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine can be represented using various structural formulas:
Cl.CCCCC(N(C)C)C1(CCC1)c2ccc(Cl)cc2
InChI=1S/C17H26ClN.ClH/c1-4-5-7-16(19(2)3)17(12-6-13-17)14-8-10-15(18)11-9-14;/h8-11,16H,4-7,12-13H2,1-3H3;1H
The structure features a cyclobutyl ring connected to a chlorophenyl group and a butanamine chain with specific isotopic substitutions that enhance its analytical properties.
The presence of chlorine in the phenyl ring contributes to the compound's lipophilicity and potential biological activity. The isotopic labeling (tetradeuterio and trideuteriomethyl groups) allows for enhanced tracking in metabolic studies.
The compound exhibits various chemical reactivity patterns typical for amines and aromatic compounds:
These reactions are essential for understanding the compound's behavior in biological systems and its potential transformations.
The mechanism of action for 1-[1-(4-Chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine is closely related to its parent compound sibutramine. It primarily acts as an inhibitor of serotonin and norepinephrine reuptake transporters:
Such mechanisms make it a subject of interest in studies related to obesity treatment and metabolic disorders.
The physical and chemical properties of 1-[1-(4-Chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine include:
Property | Value |
---|---|
Molecular Weight | 316.31 g/mol |
Melting Point | Not specified |
Solubility | Slightly soluble in methanol |
Stability | Stable under controlled conditions |
Storage Conditions | +5°C |
These properties are crucial for determining handling procedures and storage requirements.
The primary applications of 1-[1-(4-Chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-1-amine include:
This compound's unique characteristics make it valuable for ongoing research into therapeutic agents targeting metabolic pathways.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7